
4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrrolidine derivatives is described in the papers. For instance, the optical resolution of 2-(anilinomethyl)pyrrolidine was achieved using fractional crystallization of its mandelic acid salt, indicating a method for obtaining enantiomerically pure compounds . Additionally, a three-component one-pot reaction involving aniline was used to synthesize a highly substituted pyrrolidinone derivative, suggesting a potential synthetic route for related compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of a pyrrolidine derivative was determined by single crystal X-ray analysis, which could provide a model for understanding the structure of 4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline . The title molecule in another study showed specific dihedral angles between the pyrazoline ring and the attached benzene and pyridine rings, which could be relevant for the spatial configuration of similar aniline derivatives .
Chemical Reactions Analysis
The papers describe chemical reactions involving aniline derivatives. The use of 2-(pyridin-2-yl)aniline as a directing group for C-H amination mediated by cupric acetate indicates a method for introducing amino groups into specific positions on the benzene ring, which could be applicable to the synthesis or modification of 4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied. For instance, the comparison of molecular structure and intermolecular interactions in the solid state of a synthesized pyrrolidinone derivative provides insights into the behavior of such compounds under various conditions . The HOMO-LUMO analysis and calculated chemical shifts using DFT studies offer a theoretical perspective on the electronic properties of these molecules, which could be extrapolated to understand the properties of 4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline .
Aplicaciones Científicas De Investigación
1. Pyrrolidine in Drug Discovery
- Application Summary: Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this scaffold is due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
- Methods of Application: The review discusses the synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .
- Results: The study highlights how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
2. Synthesis of Penta-Substituted Pyrroles
- Application Summary: The development of efficient strategies for the construction of pyrroles, which are important in pharmaceuticals, agrochemicals, and functional materials, is a hot area .
- Methods of Application: A novel BF3·Et2O mediated four-component reaction of 2,3-diketoesters, anilines, and enaminones has been presented, providing highly functionalized pyrroles and pyrrole-fused piperidin-4-ones .
- Results: The strategy resulted in moderate to good yields .
3. Inhibition of Mer and c-Met Kinases
- Application Summary: This study focuses on the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives as highly potent dual inhibitors of Mer and c-Met kinases for effective tumor treatment .
- Results: Compound 18c emerged as a standout candidate .
4. Pyrrolidine in Proteomics Research
- Application Summary: The compound “4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline” is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .
5. Synthesis of 4-Hydroxy-2-Quinolones
- Application Summary: The synthesis of 4-hydroxy-2(1H)-quinolones is another application related to aniline compounds . Quinolones are important in pharmaceuticals, agrochemicals, and functional materials .
- Methods of Application: The synthesis of 4-hydroxy-2(1H)-quinolones is achieved through the reaction of anilines using malonic acid equivalents .
6. Pyrrolidine in Drug Discovery
- Application Summary: Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this scaffold is due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
- Methods of Application: The review discusses the synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .
- Results: The study highlights how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Propiedades
IUPAC Name |
2-(4-aminophenyl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-5-3-10(4-6-11)9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDIAFWIIAECIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588166 | |
| Record name | 2-(4-Aminophenyl)-1-(pyrrolidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline | |
CAS RN |
926265-87-4 | |
| Record name | 2-(4-Aminophenyl)-1-(pyrrolidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

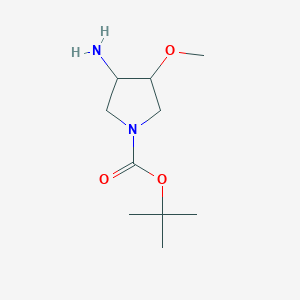
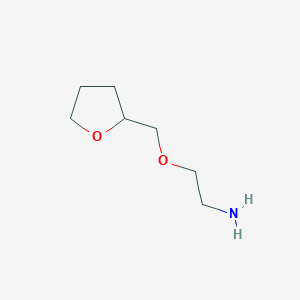
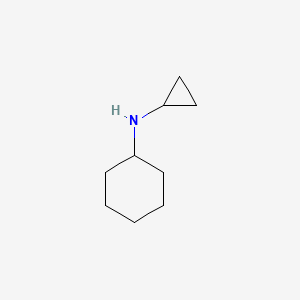
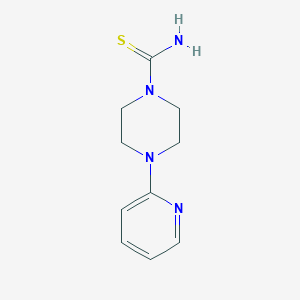
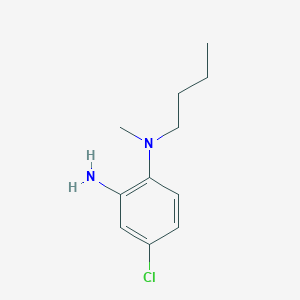
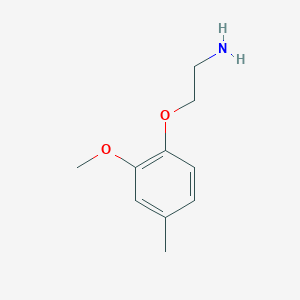
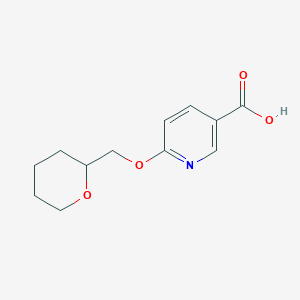

![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)
![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)
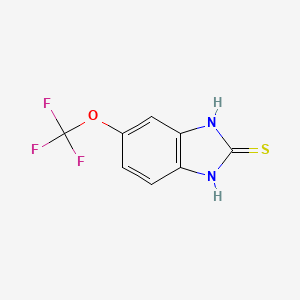
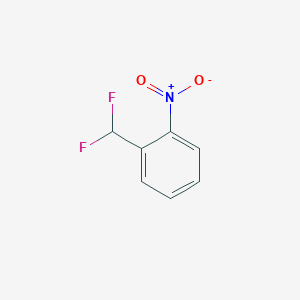
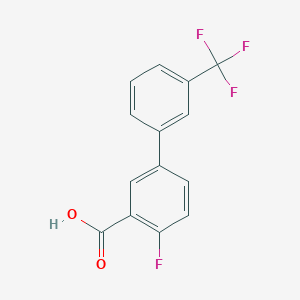
![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)